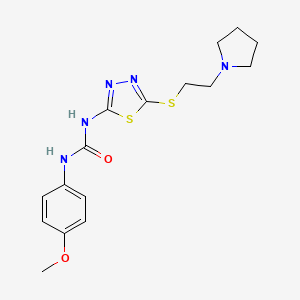
1-(4-Methoxyphenyl)-3-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methoxyphenyl)-3-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a useful research compound. Its molecular formula is C16H21N5O2S2 and its molecular weight is 379.5. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methoxyphenyl)-3-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)-3-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
1-(4-Methoxyphenyl)-3-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea and its derivatives are synthesized using different methods, including microwave irradiation, which offers advantages in terms of reaction times and yields. For example, Li and Chen (2008) developed a simple and efficient method for synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives, showcasing the compound's chemical versatility and potential for further functionalization Li & Chen, 2008.
Biological Activities and Applications
Research into the biological activities of this compound and its derivatives has identified several promising areas of application:
Antibacterial and Antifungal Activities : Compounds derived from 1-(4-Methoxyphenyl)-3-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea have been evaluated for their antimicrobial properties. Wardkhan et al. (2008) synthesized thiazoles and their fused derivatives, assessing their antimicrobial activity against various bacterial and fungal strains, indicating potential use as antimicrobial agents Wardkhan et al., 2008.
Antiplatelet Agents : Nakada et al. (1990) developed a high-performance liquid chromatography method for the determination of KB-3022, an antiplatelet agent, and its metabolites, demonstrating the compound's relevance in the development of therapeutic agents Nakada et al., 1990.
Cancer Research : Li et al. (2019) synthesized novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives with potent activity against chronic myeloid leukemia (CML), highlighting the compound's potential in cancer treatment Li et al., 2019.
Neuroprotective Properties : Azam et al. (2009) designed and synthesized 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea and thiourea derivatives, evaluating their antiparkinsonian activity and neuroprotective properties, indicating potential applications in the treatment of neurological disorders Azam et al., 2009.
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S2/c1-23-13-6-4-12(5-7-13)17-14(22)18-15-19-20-16(25-15)24-11-10-21-8-2-3-9-21/h4-7H,2-3,8-11H2,1H3,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOZYRJTZJWVIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCCN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

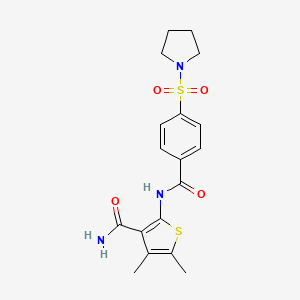
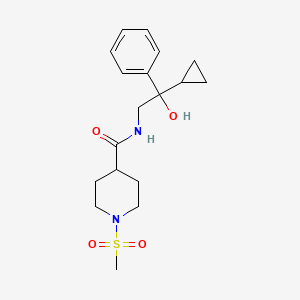
![2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol](/img/structure/B2418005.png)
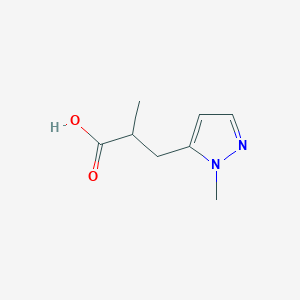
![2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2418010.png)
![7-(4-methoxyphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2418011.png)
![[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2418012.png)
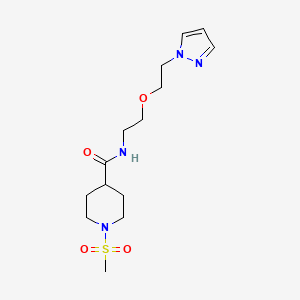
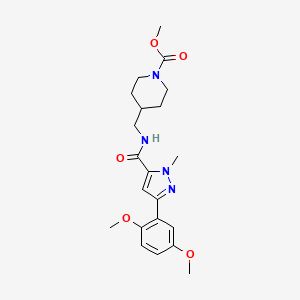
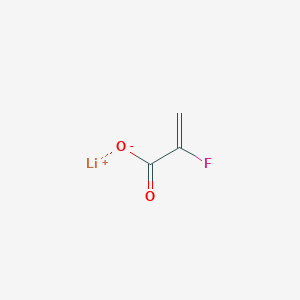
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2418016.png)
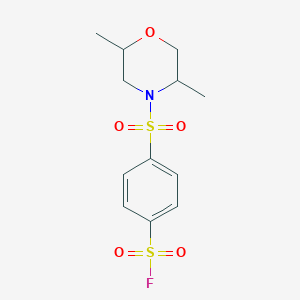
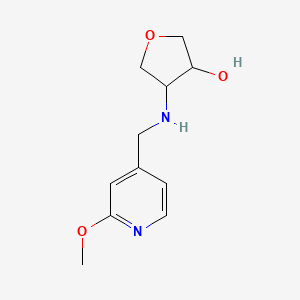
![Ethyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2418025.png)